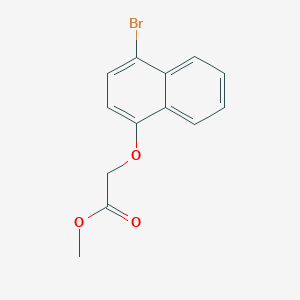
(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester, also known as BNOA-Me, is an organic compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
Applications De Recherche Scientifique
Physiochemical Property Modification
Naphthalene acetic acid derivatives, akin to “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester,” have been studied for their influence on the physiochemical properties of fruits, enhancing growth rates and improving quality without undesirable effects on yield. High concentrations, however, have shown to inhibit metabolic reactions, suggesting a delicate balance in application for optimal plant and fruit development (Singh, Mirza, & Singh, 2017).
Synthesis of Biopolymers
Chemical modification through esterification, similar to the reactions involving “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester,” leads to the creation of biopolymer ethers and esters. These modifications yield specific properties based on functional groups, substitution degrees, and patterns, offering potential in drug delivery applications due to their ability to form nanoparticles for targeted therapies (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biotechnological Routes
Lactic acid production from biomass presents a biotechnological route for synthesizing derivatives like lactate ester, demonstrating “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester”'s potential in green chemistry. These processes emphasize the importance of developing biotechnological alternatives to chemical synthesis, aiming for sustainability and efficiency in producing valuable chemicals (Gao, Ma, & Xu, 2011).
Carcinogenicity and Toxicity Studies
Investigations into the carcinogenicity and toxicity of naphthalene derivatives, including studies on methyl esters, underscore the necessity of understanding their health impacts. While some derivatives exhibit potential in medical applications, their safety profiles necessitate comprehensive evaluation to ensure they do not pose significant health risks (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Propriétés
IUPAC Name |
methyl 2-(4-bromonaphthalen-1-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLVMALIINXEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466648.png)
![3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B466665.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B466771.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B466775.png)
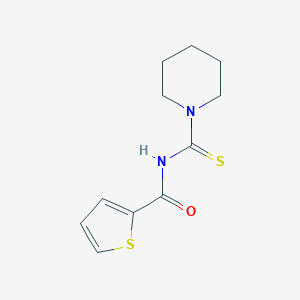
![4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B466798.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)
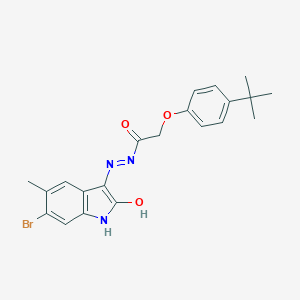
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)
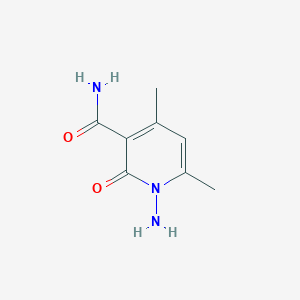
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)
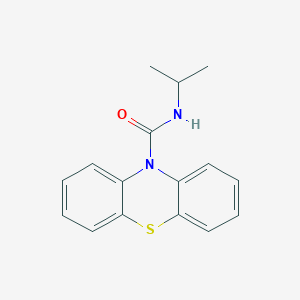
![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)